

Application of Fungizone® in 3D Cell Culture Models: A Guide for Researchers

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Compound of Interest

Compound Name: *Fungizone intravenous*

Cat. No.: *B13792117*

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Introduction

Fungizone®, the brand name for Amphotericin B, is a polyene antimycotic agent widely used in cell culture to prevent or eliminate fungal and yeast contamination. In three-dimensional (3D) cell culture models, such as spheroids and organoids, which are increasingly utilized in drug discovery and developmental biology for their physiological relevance, maintaining sterility is paramount. However, the complex structures of these models can make them susceptible to persistent fungal contamination. This document provides detailed application notes and protocols for the effective use of Fungizone® in 3D cell culture, addressing its mechanism of action, potential cytotoxicity, and impact on cellular signaling pathways.

Mechanism of Action and Cellular Effects

Fungizone® exerts its antifungal effect by binding to ergosterol, a primary component of fungal cell membranes. This binding alters membrane permeability, leading to the leakage of intracellular contents and ultimately, fungal cell death.[1] While highly effective against fungi, Amphotericin B can also interact with cholesterol in mammalian cell membranes, which can lead to dose-dependent cytotoxicity.[1]

In mammalian cells, Amphotericin B has been shown to induce an inflammatory response through the activation of Toll-like receptor 2 (TLR2). This initiates a signaling cascade involving Bruton's tyrosine kinase (Btk), Phospholipase C (PLC), Protein Kinase C (PKC), and c-Src kinase, ultimately leading to the activation of the transcription factor NF-κB.[2] This activation results in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2] At lower

concentrations, Fungizone® can induce apoptosis, while at higher concentrations, it may lead to necrosis.[\[3\]](#)

Quantitative Data on Fungizone® Cytotoxicity

The cytotoxic effects of Fungizone® are cell-type dependent and concentration-dependent. The following tables summarize quantitative data on the effects of Amphotericin B on various cell lines. It is crucial to determine the optimal concentration for each specific 3D cell model to minimize cytotoxicity while effectively controlling contamination.

Cell Line	Concentration (µg/mL)	Exposure Time	Effect on Cell Viability	Reference
Mouse Osteoblasts	1	7 days	No significant effect on proliferation	[4]
5	7 days	Decreased proliferation, abnormal morphology	[4]	
10	7 days	Decreased proliferation, abnormal morphology	[4]	
100	1 hour	Widespread cell death	[4]	
1000	1 hour	Widespread cell death	[4]	
Mouse Fibroblasts	1	7 days	No significant effect on proliferation	[4]
5	7 days	Decreased proliferation, abnormal morphology	[4]	
10	7 days	Decreased proliferation, abnormal morphology	[4]	
Human Embryonic Kidney (293T) cells	0.25 - 10	48 hours	No significant cytotoxicity observed	[5]

Human Monocytic (THP- 1) cells	0.5	48 hours	Cytotoxicity observed	[5]
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Note: The data presented is primarily from 2D cultures or non-spheroid/organoid 3D models and should be used as a guideline. It is imperative to perform a dose-response study for your specific 3D model.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of Fungizone® in a 3D Cell Culture Model

This protocol outlines the steps to determine the maximum concentration of Fungizone® that can be used in a specific 3D cell culture model without causing significant cytotoxicity.

Materials:

- 3D cell culture model (spheroids or organoids)
- Complete cell culture medium
- Fungizone® (Amphotericin B) solution (e.g., 250 µg/mL stock)
- Multi-well plates suitable for 3D culture
- Cell viability assay (e.g., CellTiter-Glo® 3D, PrestoBlue™)
- Microplate reader
- Incubator (37°C, 5% CO₂)

Procedure:

- Prepare a dilution series of Fungizone®:
 - Prepare a range of Fungizone® concentrations in your complete cell culture medium. A suggested starting range is 0.1 µg/mL to 5.0 µg/mL. Always include a no-Fungizone®

control.

- Plate 3D cell models:
 - Seed your cells or place your pre-formed spheroids/organoids into the wells of a multi-well plate.
- Treat with Fungizone®:
 - Carefully remove the existing medium and replace it with the medium containing the different concentrations of Fungizone®.
- Incubate:
 - Incubate the plate for a period relevant to your experimental needs (e.g., 24, 48, or 72 hours).
- Assess cell viability:
 - At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
- Data analysis:
 - Normalize the viability data to the no-Fungizone® control.
 - Plot the cell viability against the Fungizone® concentration to determine the highest concentration that does not significantly reduce cell viability.

Protocol 2: Eradication of Fungal Contamination from a 3D Cell Culture Model

This protocol provides a general guideline for treating a contaminated 3D cell culture with Fungizone®.

Materials:

- Contaminated 3D cell culture model

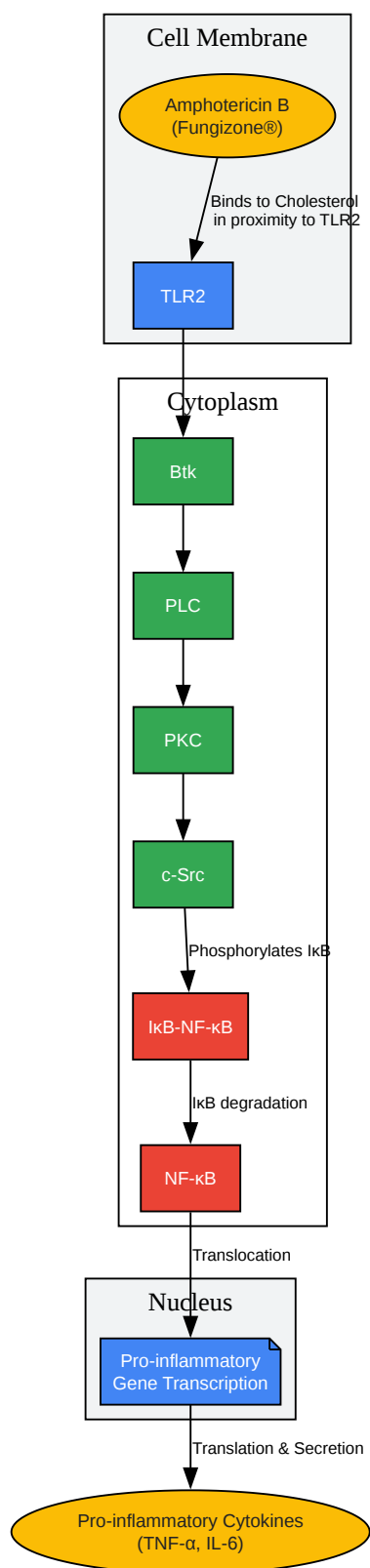
- Complete cell culture medium
- Fungizone® solution
- Sterile PBS or basal medium for washing
- Microscope

Procedure:

- Isolate the contaminated culture:
 - Immediately move the contaminated plate to a separate incubator or quarantine area to prevent cross-contamination.
- Initial Wash:
 - Carefully aspirate the contaminated medium.
 - Gently wash the spheroids/organoids twice with sterile PBS or basal medium to remove as much of the fungal contamination as possible.
- Fungizone® Treatment:
 - Add fresh, pre-warmed complete medium containing a pre-determined effective concentration of Fungizone® (typically a higher, short-term treatment dose, e.g., 2.5 µg/mL).^[6]
- Incubation and Monitoring:
 - Incubate the culture and monitor daily for signs of fungal growth and cellular toxicity (e.g., changes in morphology, detachment).
- Medium Change and Reduced Fungizone® Concentration:
 - After 24-48 hours, aspirate the treatment medium and wash the 3D models again.

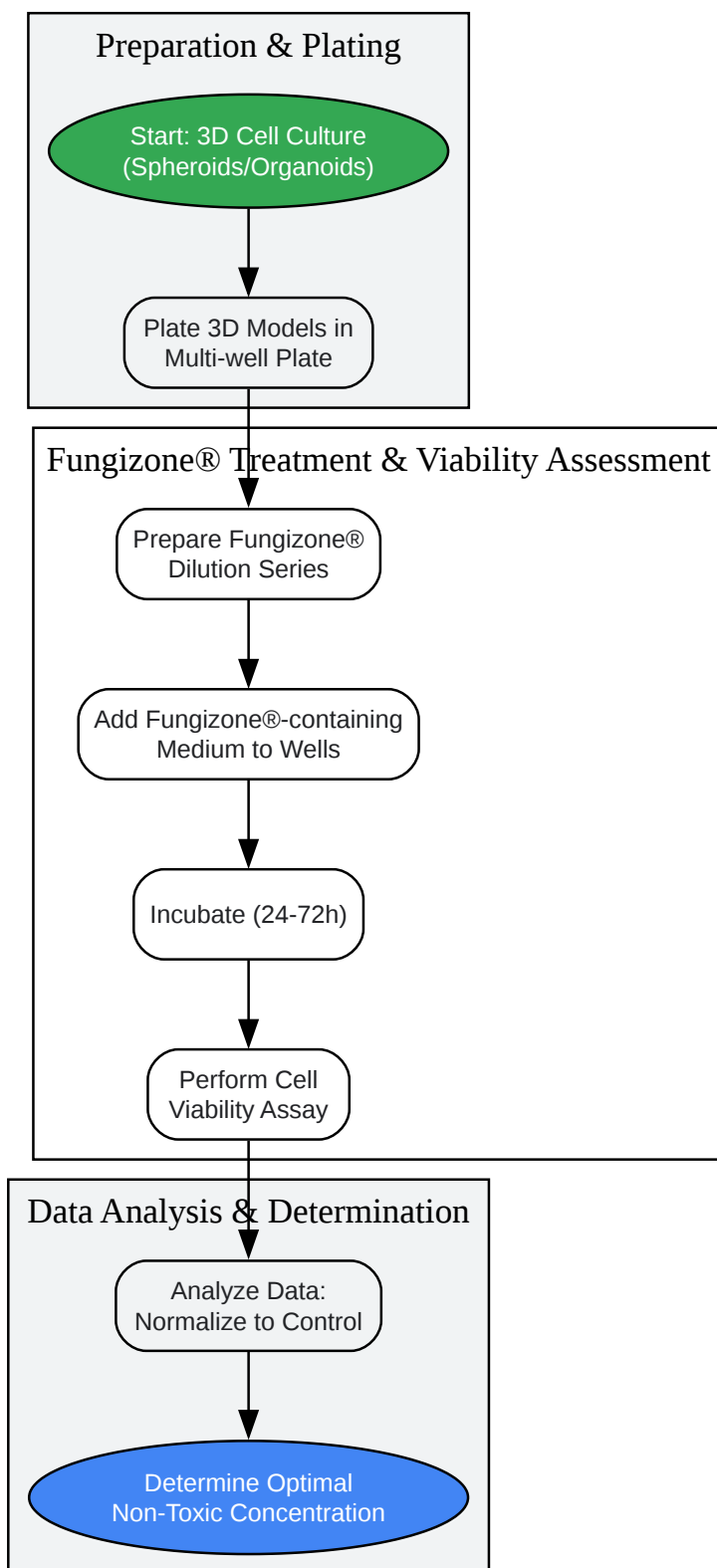
- Replace with fresh medium containing a lower, prophylactic concentration of Fungizone® (e.g., 0.25 - 1.0 µg/mL) for long-term maintenance.[\[6\]](#)[\[7\]](#)
- Continued Monitoring and Weaning (Optional):
 - Continue to culture the 3D models in the presence of the prophylactic dose of Fungizone® for several passages.
 - If desired, the culture can be gradually weaned off Fungizone® by reducing the concentration over subsequent medium changes. However, for particularly precious or difficult-to-replace cultures, continuous use of a low-dose prophylactic concentration may be advisable.

Visualizations



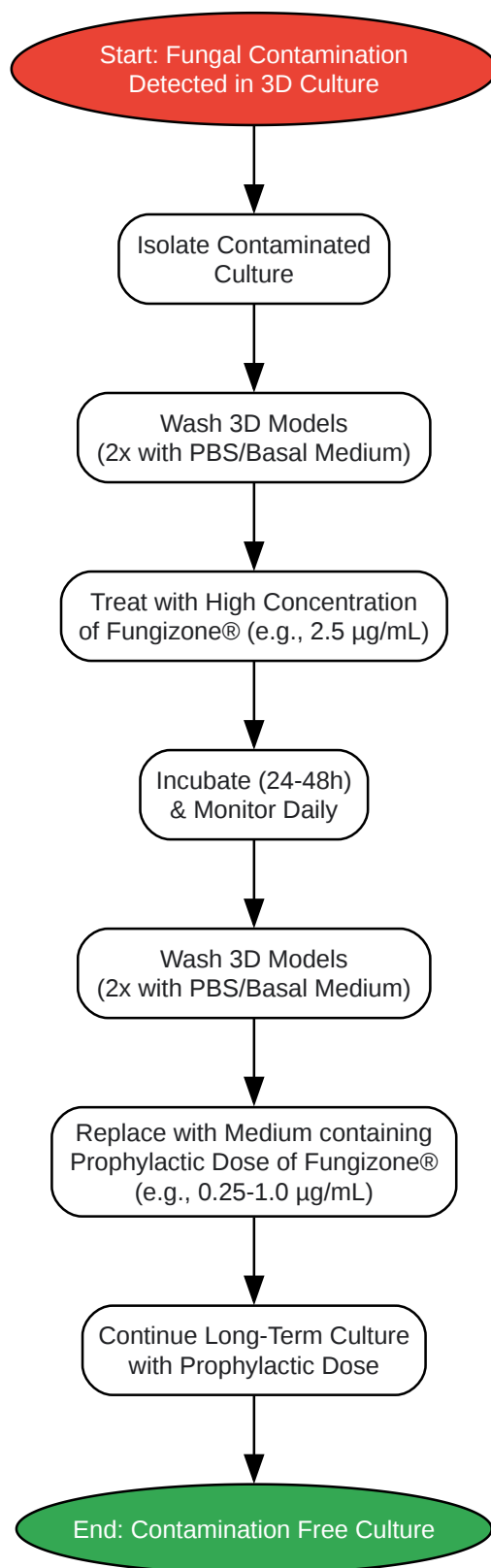
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Caption: Signaling pathway of Amphotericin B-induced inflammation in mammalian cells.



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Caption: Experimental workflow for determining the optimal non-toxic concentration of Fungizone®.



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Caption: Workflow for the eradication of fungal contamination in 3D cell culture models.

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